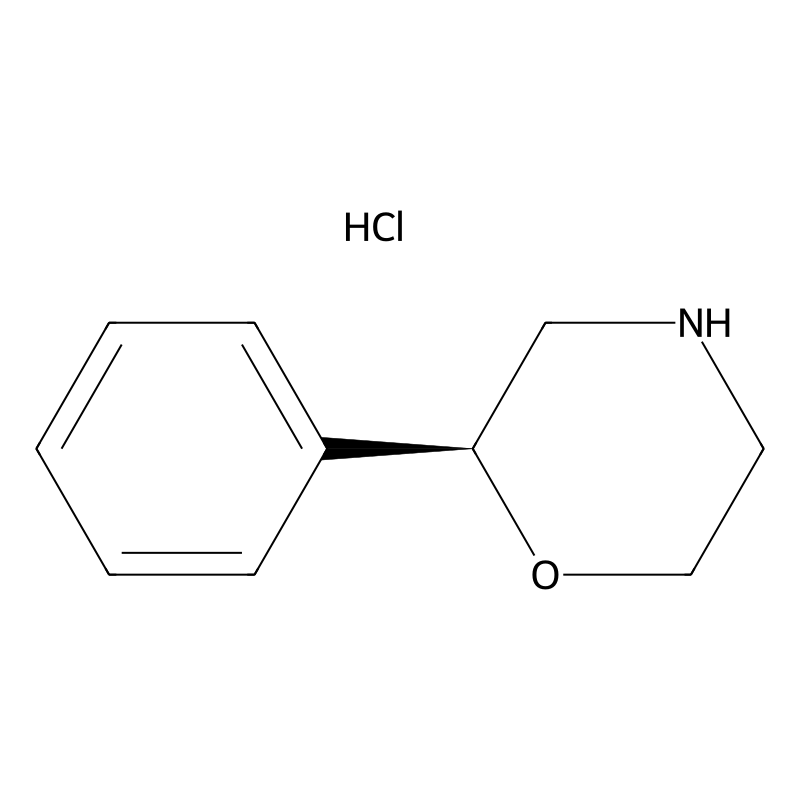

(S)-2-Phenylmorpholine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Phenylmorpholine hydrochloride is a chiral compound that belongs to the morpholine class of derivatives, characterized by a six-membered ring containing one nitrogen and one oxygen atom. This compound features a phenyl group attached at the second position of the morpholine ring, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various scientific and industrial applications. Its molecular formula is with a molecular weight of approximately 199.68 g/mol .

Asymmetric Catalysis

The unique structure of (S)-2-Phenylmorpholine hydrochloride makes it a promising candidate for the development of chiral ligands in asymmetric catalysis. These ligands can control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over another. Studies have shown its effectiveness in various asymmetric reactions, including aldol additions and hydrogenation reactions [].

Medicinal Chemistry

(S)-2-Phenylmorpholine hydrochloride serves as a valuable building block for the synthesis of biologically active molecules. Its incorporation into drug candidates can modulate their properties, such as improving bioavailability or targeting specific receptors. Research is ongoing to explore its potential in developing drugs for various diseases.

Material Science

(S)-2-Phenylmorpholine hydrochloride can be used as a precursor for the synthesis of chiral ionic liquids. These ionic liquids possess unique properties, such as high thermal stability and tunable chirality, making them valuable for applications in material science. For example, they can be used as electrolytes in asymmetric batteries or chiral separation membranes [].

- Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: It can be reduced back to the parent amine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives when treated with alkyl halides or acyl chlorides under basic conditions.

Major Products Formed- Oxidation: N-oxides

- Reduction: Parent amine

- Substitution: Various N-substituted derivatives.

Research indicates that (S)-2-Phenylmorpholine hydrochloride exhibits potential biological activities, including antimicrobial and anticancer properties. The unique chiral configuration allows for enantioselective interactions with biological targets, which is crucial for its efficacy in medicinal applications. Studies have shown its effectiveness in asymmetric catalysis, particularly in reactions such as aldol additions and hydrogenation .

The synthesis of (S)-2-Phenylmorpholine hydrochloride typically involves the reaction of (S)-2-Phenylmorpholine with hydrochloric acid. The process can be summarized as follows:

- Starting Material: (S)-2-Phenylmorpholine

- Reagent: Hydrochloric acid

- Reaction Conditions: The reaction is usually performed in an aqueous medium at room temperature, where hydrochloric acid is added dropwise to a solution of (S)-2-Phenylmorpholine, resulting in the formation of the hydrochloride salt .

Industrial Production

In industrial settings, large-scale synthesis may follow similar methodologies but is optimized for yield and purity, often involving recrystallization steps.

(S)-2-Phenylmorpholine hydrochloride serves as a valuable building block in various fields:

- Chemistry: Used in synthesizing complex molecules.

- Biology: Investigated for potential therapeutic applications due to its pharmacological properties.

- Material Science: Can be utilized as a precursor for chiral ionic liquids, which have applications in asymmetric batteries and chiral separation membranes .

Research on interaction studies involving (S)-2-Phenylmorpholine hydrochloride focuses on its role as a chiral ligand in asymmetric catalysis. Its ability to control stereochemistry during reactions makes it an important compound for synthesizing specific enantiomers that are often required in pharmaceuticals .

Several compounds share structural similarities with (S)-2-Phenylmorpholine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Description | Similarity |

|---|---|---|

| 2-Phenylmorpholine | Parent compound without chiral center | 0.98 |

| N-Phenylmorpholine | Phenyl group attached to nitrogen | 0.98 |

| Morpholine | Basic structure without phenyl substitution | 0.98 |

| (2S,6S)-2,6-Diphenylmorpholine | Contains two phenyl groups | 0.98 |

Uniqueness

(S)-2-Phenylmorpholine hydrochloride stands out due to its chiral nature and the specific combination of a phenyl group with the morpholine ring. This configuration imparts distinct chemical and biological properties that are not found in its analogs, particularly enhancing its interactions with biological systems and potential therapeutic effects .